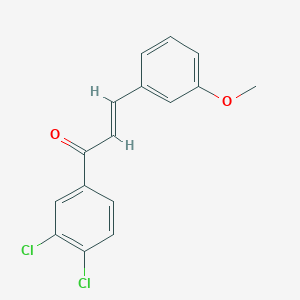
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
描述
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H12Cl2O2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H12Cl2O2
- Molecular Weight : 307.2 g/mol
- CAS Number : 918495-89-3
- IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Chalcones are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : Studies have shown that chalcone derivatives possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to the presence of the dichlorophenyl group, which enhances its interaction with microbial membranes .
- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies suggest that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages, making it a potential candidate for treating inflammatory diseases .
3. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property makes it a potential lead compound for developing new antibiotics .
Material Science Applications
1. Photocatalytic Properties
Recent studies have explored the use of chalcone derivatives in photocatalysis. The unique structure of this compound allows it to absorb light effectively, making it suitable for applications in solar energy conversion and environmental remediation through the degradation of pollutants under UV light .
Agricultural Research Applications
1. Plant Growth Regulators
Chalcones are known to influence plant growth and development. Research indicates that this compound can act as a plant growth regulator by enhancing root elongation and biomass accumulation in certain crops. This property could be harnessed to improve agricultural productivity .
Case Studies
属性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-10H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPUSSHOBJTJIQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















